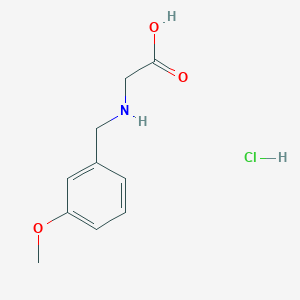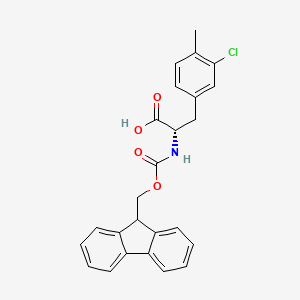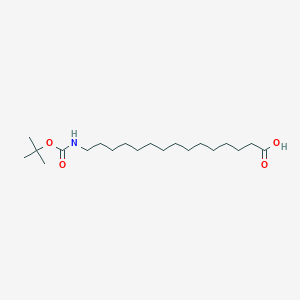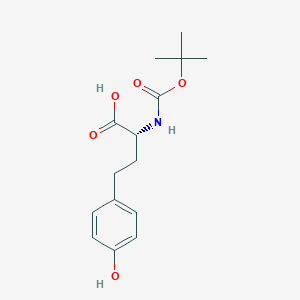
(3-Methoxybenzyl)glycine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxybenzyl)glycine hydrochloride is a chemical compound with the molecular formula C10H13NO3·HCl It is a derivative of glycine, an amino acid, and features a methoxybenzyl group attached to the glycine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxybenzyl)glycine hydrochloride typically involves the reaction of 3-methoxybenzylamine with glycine in the presence of hydrochloric acid. The reaction proceeds through the formation of an amide bond between the amine group of 3-methoxybenzylamine and the carboxyl group of glycine. The hydrochloric acid acts as a catalyst and also provides the hydrochloride salt form of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or recrystallization to obtain the final product.
化学反应分析
Types of Reactions: (3-Methoxybenzyl)glycine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (3-Hydroxybenzyl)glycine hydrochloride.
Reduction: The compound can be reduced to remove the methoxy group, resulting in benzylglycine hydrochloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: (3-Hydroxybenzyl)glycine hydrochloride.
Reduction: Benzylglycine hydrochloride.
Substitution: Various substituted benzylglycine derivatives depending on the nucleophile used.
科学研究应用
(3-Methoxybenzyl)glycine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (3-Methoxybenzyl)glycine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The glycine backbone can interact with glycine receptors or transporters, affecting neurotransmission and other physiological processes.
相似化合物的比较
Benzylglycine hydrochloride: Lacks the methoxy group, resulting in different chemical and biological properties.
(3-Hydroxybenzyl)glycine hydrochloride: Contains a hydroxyl group instead of a methoxy group, leading to variations in reactivity and applications.
N-(Methylsulfonyl)glycine: Features a methylsulfonyl group, which imparts different chemical characteristics.
Uniqueness: (3-Methoxybenzyl)glycine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for specific research applications where the methoxy group plays a crucial role.
属性
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-9-4-2-3-8(5-9)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVYKHRNORHKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70789830 |
Source


|
| Record name | N-[(3-Methoxyphenyl)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70789830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5071-93-2 |
Source


|
| Record name | N-[(3-Methoxyphenyl)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70789830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(R)-Methyl 1-[3-amino-4-(phenylthio)butyl]piperidine-4-carboxylate](/img/structure/B8179867.png)

